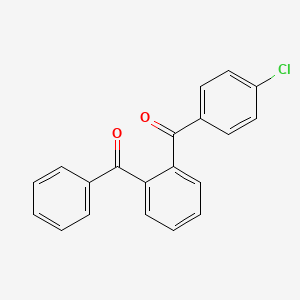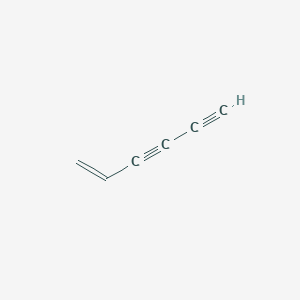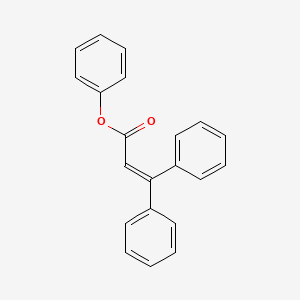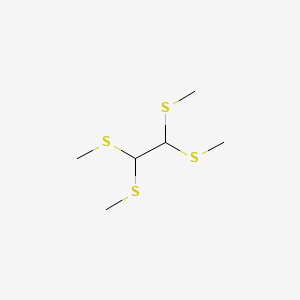
1,1,2,2-Tetrakis(methylsulfanyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrakis(methylsulfanyl)ethane is a chemical compound with the molecular formula C6H14S4 It is characterized by the presence of four methylsulfanyl groups attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(methylsulfanyl)ethane typically involves the reaction of ethane derivatives with methylsulfanyl reagents. One common method involves the use of thiols in the presence of a base to facilitate the substitution reactions. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2-Tetrakis(methylsulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form simpler sulfides using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmospheres.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Simpler sulfides.
Substitution: Compounds with different functional groups replacing the methylsulfanyl groups.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrakis(methylsulfanyl)ethane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetrakis(methylsulfanyl)ethane involves its interaction with various molecular targets. The methylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane: A compound with hydroxyphenyl groups instead of methylsulfanyl groups.
1,1,2,2-Tetrakis(4-formylphenyl)ethane: Contains formyl groups, offering different reactivity and applications.
1,1,2,2-Tetrakis(4-aminophenyl)ethane: Features aminophenyl groups, used in different chemical and biological contexts.
Uniqueness
1,1,2,2-Tetrakis(methylsulfanyl)ethane is unique due to its four methylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where sulfur-containing compounds are required.
Propiedades
Número CAS |
5418-87-1 |
|---|---|
Fórmula molecular |
C6H14S4 |
Peso molecular |
214.4 g/mol |
Nombre IUPAC |
1,1,2,2-tetrakis(methylsulfanyl)ethane |
InChI |
InChI=1S/C6H14S4/c1-7-5(8-2)6(9-3)10-4/h5-6H,1-4H3 |
Clave InChI |
PNYWVUSKFGIVCO-UHFFFAOYSA-N |
SMILES canónico |
CSC(C(SC)SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


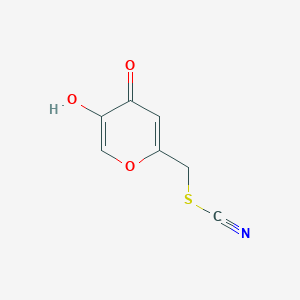

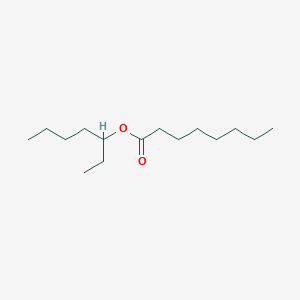
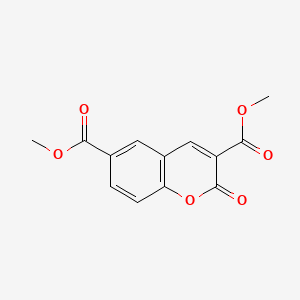
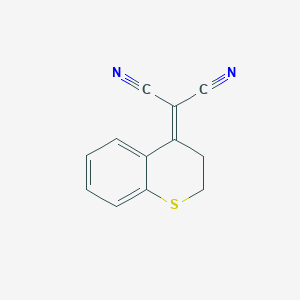
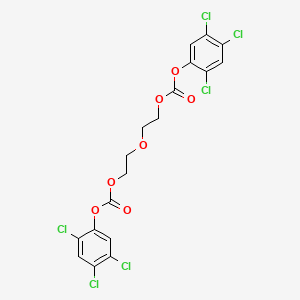
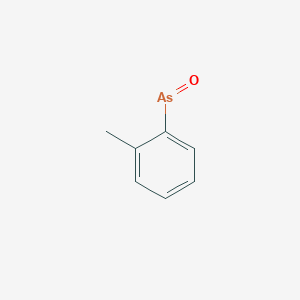
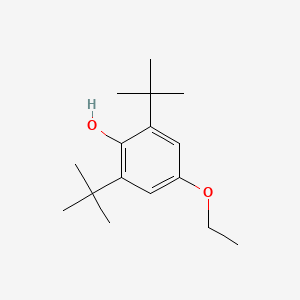
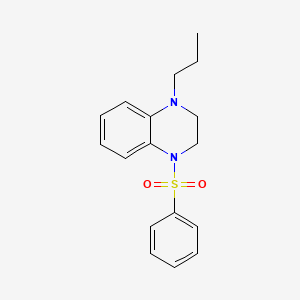
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)
![9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro-](/img/structure/B14735213.png)
